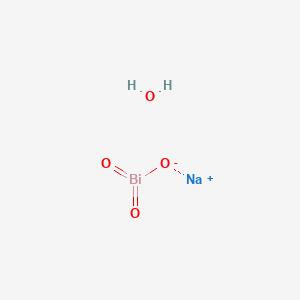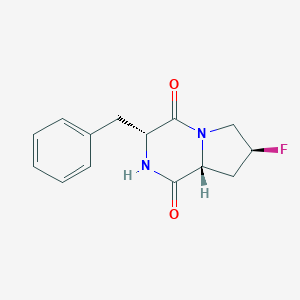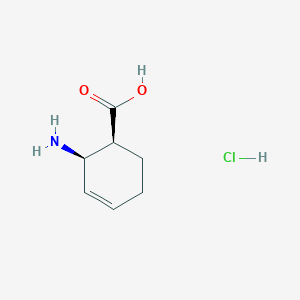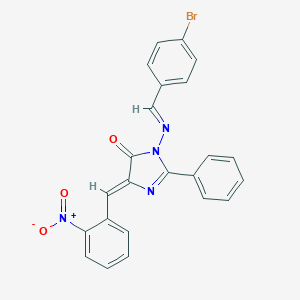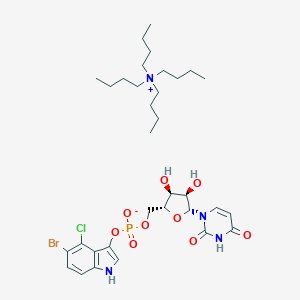
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (BCIP) is a chemical compound that is widely used in scientific research for the detection of alkaline phosphatase activity. BCIP is a substrate for alkaline phosphatase, which when cleaved, produces a blue-purple precipitate that can be visualized with the naked eye or through microscopy.
科学的研究の応用
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is widely used in scientific research for the detection of alkaline phosphatase activity. This enzyme is found in a variety of tissues and is involved in a range of biological processes, including bone mineralization, cell signaling, and immune function. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is commonly used in molecular biology and biochemistry experiments to detect the presence of alkaline phosphatase in cells or tissue samples.
作用機序
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a substrate for alkaline phosphatase, which cleaves the phosphate group from Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate, resulting in the formation of a blue-purple precipitate. The mechanism of action of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is well understood and has been extensively studied in the scientific literature.
生化学的および生理学的効果
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is used solely as a substrate for the detection of alkaline phosphatase activity.
実験室実験の利点と制限
One of the main advantages of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is its ease of use. It is a simple and reliable substrate for the detection of alkaline phosphatase activity. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is also relatively inexpensive and widely available. However, there are some limitations to the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. It is not suitable for use in live cells or tissues, as it requires the cleavage of the phosphate group to produce a visible signal. Additionally, the blue-purple precipitate produced by Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be difficult to quantify accurately, making it less suitable for quantitative experiments.
将来の方向性
There are several future directions for the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in scientific research. One area of interest is the development of new substrates for alkaline phosphatase that can produce more sensitive and accurate signals. Additionally, there is ongoing research into the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in combination with other substrates or detection methods to improve the accuracy and sensitivity of alkaline phosphatase detection. Finally, there is interest in the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in high-throughput screening assays for the identification of new drugs or drug targets.
合成法
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be synthesized through a multi-step process involving the reaction of 5-bromo-4-chloroindole with uridine-3'-monophosphate. The resulting compound is then phosphorylated to produce Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. The synthesis of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a well-established procedure and can be performed in most laboratories with the appropriate equipment and reagents.
特性
CAS番号 |
132900-87-9 |
|---|---|
製品名 |
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
分子式 |
C33H51BrClN4O9P |
分子量 |
794.1 g/mol |
IUPAC名 |
(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |
InChI |
InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
InChIキー |
HAHLELUTESRHIM-QHGBZGEGSA-M |
異性体SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
その他のCAS番号 |
132900-87-9 |
同義語 |
U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



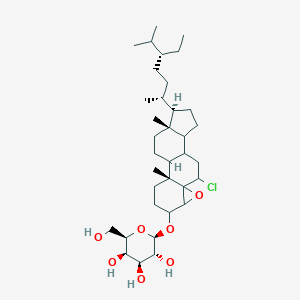

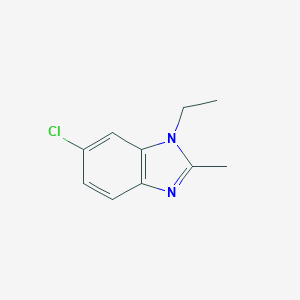
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
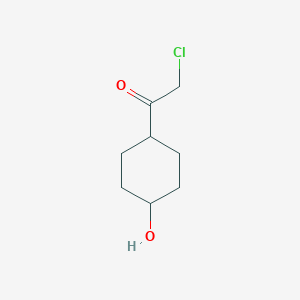
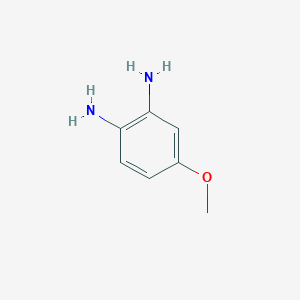
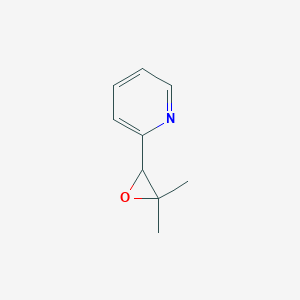
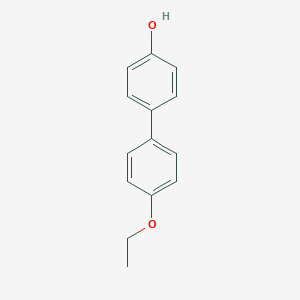
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
